2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide
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Overview
Description
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide is a synthetic organic compound with the molecular formula C17H26N2O3S It is known for its unique chemical structure, which includes a sulfonyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and N,N-diethylacetamide.
Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the aniline ring.
Coupling Reaction: The sulfonylated aniline is then coupled with N,N-diethylacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Derivatives with different nucleophiles replacing the sulfonyl group
Scientific Research Applications
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-ethylphenyl)benzamide
- N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinamide
- 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide
Uniqueness
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-16(7-2)15(18)11-17(21(5,19)20)14-9-8-12(3)13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCKECBHRIEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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